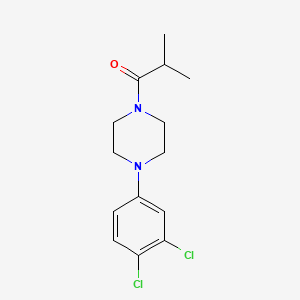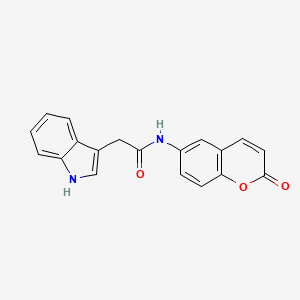![molecular formula C19H20ClN3O3 B4749788 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4749788.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea
Descripción general
Descripción
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea, also known as SU6656, is a synthetic compound that has been widely used in scientific research for its ability to inhibit the activity of certain protein kinases.
Mecanismo De Acción
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting its activity. N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea has been shown to be a non-competitive inhibitor of Src family kinases and a competitive inhibitor of FAK.
Biochemical and Physiological Effects:
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate immune responses. N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea has also been shown to affect neuronal signaling, leading to changes in synaptic plasticity and learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea is its specificity towards certain protein kinases, making it a useful tool for investigating the role of these kinases in cellular processes. However, its specificity can also be a limitation, as it may not be effective against other kinases. Additionally, the use of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea in in vivo experiments can be challenging due to its poor solubility and bioavailability.
Direcciones Futuras
There are several future directions for research involving N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea. One area of interest is the development of more potent and selective inhibitors of protein kinases, which could lead to the discovery of novel therapeutic targets for various diseases. Another area of research is the investigation of the role of protein kinases in aging and age-related diseases. Additionally, the use of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea in combination with other drugs or therapies could lead to enhanced efficacy and reduced side effects.
Aplicaciones Científicas De Investigación
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea has been extensively used in scientific research to investigate the role of protein kinases in various cellular processes. It has been shown to inhibit the activity of several protein kinases, including Src family kinases, FAK, and Aurora kinases. N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea has been used in studies related to cancer, angiogenesis, inflammation, and neuronal signaling.
Propiedades
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2,4-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-25-14-4-6-17(18(10-14)26-2)23-19(24)21-8-7-12-11-22-16-5-3-13(20)9-15(12)16/h3-6,9-11,22H,7-8H2,1-2H3,(H2,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZONNSBESGJAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B4749707.png)
![ethyl 4-(2-chlorobenzyl)-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4749714.png)
![2-phenyl-5-[(2-pyrimidinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4749718.png)



![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4749763.png)
![(2,4-dimethoxyphenyl){1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}methanone](/img/structure/B4749773.png)
![6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4749774.png)
![(4-chlorobenzylidene)[5-chloro-2-(trifluoromethyl)phenyl]amine](/img/structure/B4749777.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4749785.png)
![methyl 2-({3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4749791.png)
![ethyl 6-butylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B4749792.png)
![4-(3-chlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4749808.png)